Myxol 2'-fucoside
CAS No.: 863126-98-1
Cat. No.: VC1934091
Molecular Formula: C46H66O7
Molecular Weight: 731 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863126-98-1 |
|---|---|
| Molecular Formula | C46H66O7 |
| Molecular Weight | 731 g/mol |
| IUPAC Name | (2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1 |
| Standard InChI Key | MUCOHWBULSBLLZ-HWEUHJRUSA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Myxol 2'-fucoside has the molecular formula C46H66O7 with a molecular weight of 731.0 g/mol . It is classified as a xanthophyll, which is a type of oxygenated carotenoid. The compound consists of a carotenoid backbone (myxol) with an α-L-fucose sugar moiety attached at the 2'-OH position .
Structural Features
The complete stereochemical designation of the compound is (3R,2'S)-Myxol 2'-alpha-L-fucoside . The structure includes:
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A β-ionone ring at one end of the molecule
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A hydroxylated ψ end at the opposite terminus
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A fucose sugar attached specifically at the 2'-OH position
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Multiple conjugated double bonds typical of carotenoids
Physical and Chemical Properties
Biological Distribution and Significance
Occurrence in Nature
Myxol 2'-fucoside is exclusively found in cyanobacteria . It has been identified in several species including:
Functional Role
In cyanobacteria, myxoxanthophyll compounds including myxol 2'-fucoside are required for normal cell wall structure and thylakoid organization . Research indicates these compounds:
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Act as natural surfactants in cellular membranes
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Stabilize membrane structures
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Potentially regulate membrane permeability to oxygen
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Contribute to photosynthetic efficiency and protection
Studies with mutants lacking myxoxanthophylls show altered thylakoid arrangement and cell wall structure, confirming the structural importance of these compounds .
Biosynthesis
Biosynthetic Pathway Overview
The biosynthesis of myxol 2'-fucoside begins with all-trans-lycopene, the acyclic precursor of all carotenoids in cyanobacteria . The complete pathway involves multiple enzymatic steps leading to the final glycosylated product.
Key Enzymes and Genes
Two critical enzymes involved in myxoxanthophyll biosynthesis have been identified in Synechococcus sp. strain PCC 7002:
Homologs of these genes are found in all sequenced genomes of cyanobacteria that synthesize myxoxanthophyll .
Biosynthetic Intermediates
The pathway involves several key intermediates:
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All-trans-lycopene: The initial precursor molecule
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1'-hydroxy-γ-carotene: Formed by lycopene cyclase activity on 1-hydroxylycopene
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Plectaniaxanthin (3-deoxymyxol): An intermediate that accumulates in certain mutants
Species-Specific Variations
Variations in Sugar Moiety
Different cyanobacteria produce myxoxanthophyll compounds with different sugar moieties:
Naming Conventions
Due to the variability in sugar moieties, researchers have proposed the following naming convention :
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When the sugar moiety is unknown: myxol glycoside
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When known (e.g., rhamnose, α-L-fucose): myxol 2'-rhamnoside, myxol 2'-α-L-fucoside, etc.
The use of the general term "myxoxanthophyll" is advised against as it cannot specify the sugar moiety .
Research Findings
Studies in Synechococcus sp. strain PCC 7002
Mutational and biochemical studies in Synechococcus sp. strain PCC 7002 have provided key insights into myxoxanthophyll biosynthesis :
Novel Compound Identification
Research on myxoxanthophylls has led to the identification of several related compounds:
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2-hydroxymyxol 2'-fucoside in Nostoc commune NIES-24, only the second species found to contain 2-hydroxymyxol
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Deoxymyxol 2'-dimethyl-fucoside in Synechocystis sp. PCC 6803
Analytical Methods
Several analytical techniques have been employed for identification and characterization of myxol 2'-fucoside:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume